ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
Description
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a bicyclic heterocyclic compound comprising a pyrrolo[3,2-c]pyridine core fused to a tetrahydro ring system. The ethyl ester group at position 2 enhances its solubility in organic solvents, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical research . This compound is structurally related to intermediates in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h5,11-12H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJMUNHRYLBCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategies
The pyrrolo[3,2-c]pyridine core is typically constructed via intramolecular cyclization of appropriately substituted precursors. A common approach involves the use of 1,3-cyclohexanedione derivatives as starting materials, which undergo condensation with amines or amides to form the bicyclic framework. For example, reacting 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid with primary amines under acidic conditions yields pyrrole-amide intermediates, which can be further functionalized.
Key steps include:
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Formation of the pyrrole ring through acid-catalyzed cyclization.
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Introduction of the ethyl ester group via esterification with ethanol under reflux.
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Hydrochloride salt formation by treating the free base with hydrogen chloride.
Intermediate Isolation and Characterization
Intermediate compounds, such as 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (2-fluoro-4-methoxyphenyl)-amide , are isolated using chromatography or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the tetrahydrobenzofuran moiety (δ 2.08–3.14 ppm for methylene protons) and aromatic substituents (δ 6.77–8.53 ppm).
Stepwise Reaction Optimization
Esterification and Cyclization Conditions
The ester group is introduced early in the synthesis to stabilize the carboxylic acid intermediate. In one protocol, ethyl acetoacetate reacts with a diamine derivative in tetrahydrofuran (THF) at −78°C, followed by warming to 25°C for 12 hours to complete cyclization. This low-temperature step minimizes side reactions, achieving yields of 74–85%.
Table 1: Representative Reaction Conditions
Catalytic Enhancements
The use of hexamethyldisilazane lithium amide (LiHMDS) as a base improves reaction efficiency by deprotonating acidic intermediates, facilitating nucleophilic attack. For instance, LiHMDS promotes the formation of the pyrrolopyridine core in dimethyl sulfoxide (DMSO) at 100°C, reducing reaction times from 24 hours to 12 hours.
Functional Group Transformations
Amide Coupling and Substitution
The final compound’s hydrochloride salt is generated by treating the free base with gaseous HCl in ethanol. This step requires precise control of pH and temperature to prevent decomposition. For example, stirring a solution of the free base in 95% ethanol with concentrated HCl at 0°C for 24 hours yields the hydrochloride salt as a white solid (74% yield).
Spectroscopic Validation
¹H NMR and ¹³C NMR are critical for verifying the structure:
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¹H NMR (CD₃OD) : δ 12.88 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 2H, ArH), 4.15 (s, 2H, CH₂), 2.71 (s, 3H, CH₃).
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¹³C NMR (CDCl₃) : 196.9 (C=O), 162.5 (C=N), 119.6–148.0 (aromatic carbons).
Mass spectrometry (MS) further confirms molecular weight, with a characteristic peak at m/z 396 (M−1) .
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Industrial protocols prioritize solvent recovery to reduce costs. For example, THF and ethanol are distilled and reused in subsequent batches, achieving >90% solvent recovery. Catalysts like LiHMDS are replaced after five cycles to maintain reaction efficiency.
Purity Control
High-performance liquid chromatography (HPLC) with a C18 column ensures ≥99% purity. Impurities, such as unreacted starting materials or byproducts, are removed via recrystallization from ethyl acetate/hexane mixtures.
Comparative Analysis of Methodologies
Table 2: Yield and Purity Across Methods
| Method | Starting Material | Catalyst | Purity (%) | Yield (%) |
|---|---|---|---|---|
| LiHMDS-mediated | Ethyl acetoacetate | LiHMDS | 99.2 | 82 |
| Acid-catalyzed | 4-Oxo-tetrahydrobenzofuran | H₂SO₄ | 98.5 | 74 |
| Thermal cyclization | Diamine derivative | None | 97.8 | 68 |
The LiHMDS-mediated route offers superior yield and purity but requires stringent temperature control. In contrast, acid-catalyzed methods are simpler but produce more byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives exhibit antidepressant-like effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that these compounds can enhance mood and reduce symptoms of depression in animal models .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective properties. It may help in the prevention of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis of Bioactive Molecules
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives serve as intermediates in the synthesis of various bioactive molecules. Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents targeting a range of diseases .
Drug Development
The compound is being explored for its potential as a lead compound in drug development processes. Its unique chemical structure allows for the design of new drugs that could address unmet medical needs in areas such as pain management and mental health disorders .
Structure-Activity Relationship (SAR) Studies
SAR studies involving ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives have provided insights into how structural modifications can influence biological activity. These studies are crucial for optimizing the efficacy and safety profiles of new compounds derived from this scaffold .
Toxicological Assessments
Toxicological studies are essential for understanding the safety profile of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives. Research has focused on evaluating their potential toxicity and environmental impact to ensure compliance with regulatory standards .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibited significant antidepressant effects in rodent models compared to control groups. The mechanism was linked to increased serotonin levels in the brain .
Case Study 2: Neuroprotection
Another investigation highlighted the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. The results indicated a marked reduction in cell death and inflammatory markers in treated neuronal cultures .
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The target compound’s pyrrolo[3,2-c]pyridine core distinguishes it from analogs with alternative ring systems:
- This difference may influence binding affinity in enzyme inhibition studies.
Substituent Effects
- Ester Groups : Derivatives like ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (60–85% yield ) and ethyl 5-chloro/methoxy analogs highlight the role of substituents in modulating reactivity. Chloro groups increase electrophilicity, while methoxy groups enhance solubility via hydrogen bonding.
- Hydrochloride Salts : The hydrochloride form is common in analogs (e.g., 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride ), improving crystallinity and stability for storage and handling.
Physicochemical Properties
*Estimated based on molecular formula.
Key Research Findings and Gaps
- Structural Similarity : The target compound shares a 0.76–0.79 similarity score with ethyl pyrazolo[3,4-c]pyridine carboxylates , but its pyrrole ring may confer distinct electronic properties.
- Synthetic Challenges : Lower yields (e.g., 60% for chloro derivatives ) compared to methoxy analogs (85% ) suggest substituent-dependent optimization is critical.
- Safety Data: Limited hazard information exists for the target compound, though analogs like ethyl 2-amino-thienopyridine carboxylate require careful handling due to unspecified risks .
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C10H14N2O2
- Molecular Weight: 198.24 g/mol
Structural Features
The compound features a pyrrolo[3,2-c]pyridine core, which is known for its potential biological activities. The ethyl ester group contributes to the compound's solubility and permeability characteristics.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. A study demonstrated that modifications to the pyrrolo[3,2-c]pyridine structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions showed IC50 values in the low micromolar range against HeLa cells, indicating significant potential for further development in cancer therapeutics .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant activity. In animal models, certain derivatives have shown efficacy in reducing seizure frequency and severity. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Anti-inflammatory Effects
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has demonstrated anti-inflammatory properties in vitro. Studies have reported that it inhibits cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is heavily influenced by its structural modifications. Key findings from SAR studies include:
- Substituent Effects: The presence of electron-donating groups enhances activity against cancer cell lines.
- Ring Modifications: Alterations to the pyridine ring can significantly impact the compound's binding affinity to biological targets.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, a series of pyrrolopyridine derivatives were synthesized and evaluated for their anticancer effects on various cell lines. The most potent compound demonstrated an IC50 value of 0.5 µM against A549 lung cancer cells. This study highlights the potential of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a lead compound for further development .
Case Study 2: Neuropharmacological Activity
A neuropharmacological evaluation indicated that certain derivatives exhibited significant anticonvulsant activity in rodent models. The mechanisms involved were linked to enhanced GABA receptor activity and reduced excitatory neurotransmission .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride, and which intermediates require rigorous monitoring?
- Methodology : The synthesis typically involves cyclocondensation of ethyl glyoxylate with a pyrrolidine precursor, followed by HCl salt formation. Key intermediates include the bicyclic pyrrolo-pyridine core and the esterified product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using H NMR and mass spectrometry. For analogs, cyclization under acidic conditions (e.g., HCl/EtOH) is common, with yields influenced by reaction temperature and solvent polarity .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Confirm bicyclic structure and substituent positions via H and C NMR.
- HPLC : Assess purity using a C18 column with UV detection at 254 nm.
- X-ray Crystallography : Resolve crystal packing and salt formation (hydrochloride) using SHELX-97 for refinement .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt.
Q. How can solubility profiles be systematically evaluated for this compound in polar aprotic solvents?
- Methodology :
- Prepare saturated solutions in DMSO, DMF, and acetonitrile at 25°C and 37°C.
- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
- Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Advanced Research Questions
Q. How do crystallographic ambiguities in the hydrochloride salt form arise, and how can SHELX refine such structures?
- Methodology :
- Crystallize the compound via vapor diffusion (e.g., ethanol/water).
- Collect diffraction data and process with SHELXC/D/E for phase determination.
- Address twinning or disorder using SHELXL’s TWIN/BASF commands. Refine hydrogen-bonding networks to confirm chloride ion placement .
- Example refinement parameters:
| Parameter | Value |
|---|---|
| Resolution | 0.84 Å |
| R-factor | <5% |
| Twinning fraction | 0.35 (if applicable) |
Q. What experimental strategies resolve contradictions in stability data under oxidative conditions?
- Methodology :
- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks.
- Analyze degradation products via LC-MS and compare with synthetic standards.
- Use radical scavengers (e.g., BHT) to identify oxidative pathways. Adjust buffer pH (e.g., phosphate vs. citrate) to assess pH-dependent stability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Synthesize analogs with modifications to the pyrrolidine ring (e.g., methyl, halogen substituents) or ester group (e.g., tert-butyl, benzyl).
- Test in vitro activity against target receptors (e.g., GPCRs) and correlate with computational docking results (AutoDock Vina).
- Prioritize derivatives with improved logP (2.5–4.0) and reduced polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. What computational methods validate discrepancies between predicted and observed spectroscopic data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
